molecular formula C11H19N3O2 B13629838 Ethyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate

Ethyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate

Cat. No.: B13629838
M. Wt: 225.29 g/mol
InChI Key: QHWDGFNDFPECKO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(2-isopropyl-1h-imidazol-1-yl)propanoate with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Saturated imidazole derivatives

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

Ethyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, leading to inhibition or modulation of the target’s activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate
  • Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate
  • 2-amino-3-(1H-imidazol-4-yl)propanoic acid

Comparison

Ethyl 2-amino-3-(2-isopropyl-1h-imidazol-1-yl)propanoate is unique due to the presence of the isopropyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

ethyl 2-amino-3-(2-propan-2-ylimidazol-1-yl)propanoate

InChI

InChI=1S/C11H19N3O2/c1-4-16-11(15)9(12)7-14-6-5-13-10(14)8(2)3/h5-6,8-9H,4,7,12H2,1-3H3

InChI Key

QHWDGFNDFPECKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C=CN=C1C(C)C)N

Origin of Product

United States

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